

Measuring β -Lactamase Inhibition with the Chromogenic Substrate Centa: Application Notes and Protocols

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Compound of Interest

Compound Name: Centa

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Introduction

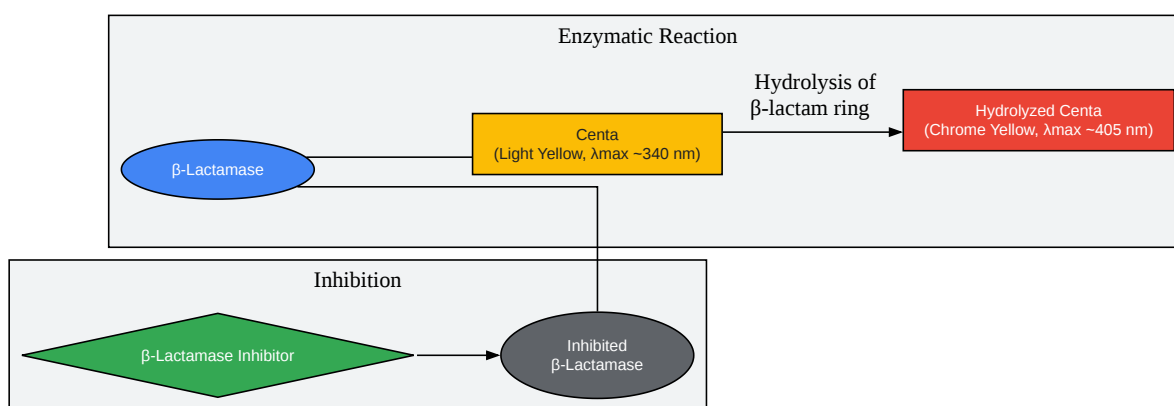
β -lactamases are a major cause of bacterial resistance to β -lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the characteristic β -lactam ring.[1] The development of β -lactamase inhibitors is a critical strategy to combat this resistance mechanism. A key step in this process is the accurate and efficient measurement of enzyme inhibition. **Centa**, a chromogenic cephalosporin, serves as an excellent substrate for this purpose.[2][3][4] Upon hydrolysis by β -lactamase, the β -lactam ring of **Centa** is opened, causing a distinct color change from light yellow to chrome yellow.[2][5] This change in absorbance, readily quantifiable by spectrophotometry at 405 nm, provides a direct measure of β -lactamase activity.[2][3][5]

These application notes provide detailed protocols for utilizing **Centa** to determine the inhibitory activity of compounds against various β -lactamases.

Principle of the Centa Assay

The **Centa** assay is a continuous spectrophotometric method used to measure the kinetics of β -lactamase activity. **Centa** is a β -lactamase-susceptible chromogenic cephalosporin.[5] When the β -lactam ring of **Centa** is hydrolyzed by a β -lactamase, it results in a product with a

significant shift in its maximum absorbance wavelength (λ_{max}) from approximately 340 nm to 405 nm.[5] The rate of increase in absorbance at 405 nm is directly proportional to the rate of **Centa** hydrolysis and thus to the β -lactamase activity. The presence of a β -lactamase inhibitor will decrease the rate of this color change, allowing for the quantification of inhibitory potency, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).



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Figure 1: Mechanism of **Centa** hydrolysis and β -lactamase inhibition.

Advantages of Using Centa

Centa offers several advantages over other chromogenic substrates like nitrocefin:

- **High Aqueous Solubility:** Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, **Centa** is highly soluble in aqueous buffers.[3][6] This simplifies reagent preparation and reduces the potential for solvent effects on enzyme activity.

- **Good Substrate for a Broad Range of β -Lactamases:** **Centa** is readily hydrolyzed by β -lactamases of all classes (A, B, C, and D), with the exception of some specific metallo- β -lactamases like the *Aeromonas hydrophila* enzyme.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- **Suitability for Kinetic Studies:** It is a valuable tool for detailed kinetic studies and for detecting enzyme presence in crude extracts or during purification.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Data Presentation: Kinetic Parameters of Centa with Various β -Lactamases

The following table summarizes the kinetic constants for the hydrolysis of **Centa** by a selection of β -lactamases. These values are essential for designing experiments and interpreting results.

β -Lactamase (Class)	Enzyme	K _m (μ M)	k _{cat} (s ⁻¹)	k _{cat} /K _m (μ M ⁻¹ s ⁻¹)	Reference
A	TEM-1	110	1100	10	[3]
	SHV-1	10	780	78	
	PSE-4	23	34	1.5	
B (Metallo)	IMP-1	200	400	2	[3]
	VIM-2	600	430	0.7	
	NDM-1	150	280	1.9	
C	<i>E. cloacae</i> 908R	10	110	11	[3]
	P99	63	390	6.2	
	D	OXA-10	0.4	9	
D				22.5	[3]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, temperature).

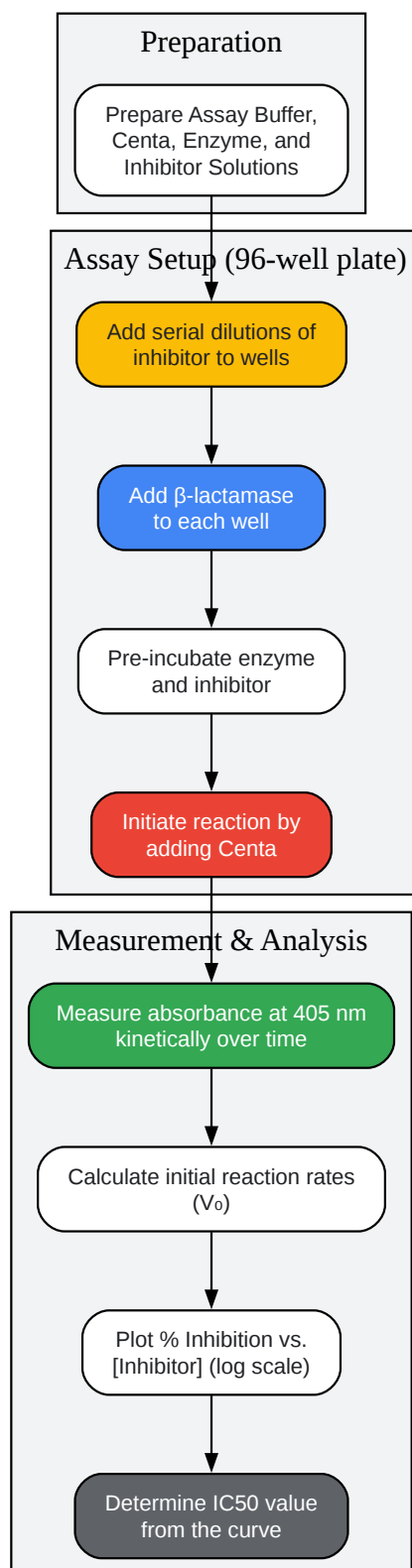
Experimental Protocols

Materials and Reagents

- **Centa** (can be synthesized from cephalothin or purchased commercially)
- Purified β -lactamase enzyme
- Test compounds (potential inhibitors)
- Assay Buffer: 50 mM sodium phosphate, pH 7.0. For metallo- β -lactamases, supplement with 50-100 μ M ZnSO₄.^[3]
- 96-well microplates (clear, flat-bottom)
- Microplate reader capable of absorbance measurements at 405 nm
- Multichannel pipettes

Protocol 1: Determination of IC₅₀ Values for β -Lactamase Inhibitors

This protocol is designed to determine the concentration of a test compound that inhibits 50% of the β -lactamase activity.



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Figure 2: Experimental workflow for IC₅₀ determination.

1. Preparation of Reagents:

- Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0. If using a metallo- β -lactamase, add ZnSO_4 to a final concentration of 100 μM .^[3]
- **Centa** Stock Solution: Prepare a stock solution of **Centa** in the assay buffer. A typical stock concentration is 1-2 mM. The final concentration in the assay is usually close to the K_m value for the specific enzyme.
- Enzyme Working Solution: Dilute the purified β -lactamase in assay buffer to a concentration that gives a linear increase in absorbance at 405 nm for at least 10-15 minutes. The optimal concentration should be determined empirically.
- Inhibitor Stock and Dilutions: Prepare a stock solution of the test compound, typically in DMSO. Create a serial dilution series of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% (v/v), as higher concentrations may affect enzyme activity.

2. Assay Procedure:

- To the wells of a 96-well microplate, add the components in the following order:
 - Assay Buffer
 - Inhibitor solution (at various concentrations) or vehicle control (for 0% and 100% activity controls).
 - Enzyme working solution (add to all wells except the no-enzyme control).
- Pre-incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the **Centa** solution to all wells.
- Immediately place the microplate in a spectrophotometer pre-set to the same temperature.
- Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

- For each concentration of the inhibitor, determine the initial reaction rate (V_o) by calculating the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\Delta t$).
- Calculate the **percentage** of inhibition for each inhibitor concentration using the following formula: % Inhibition = $[1 - (V_o_{\text{inhibitor}} / V_o_{\text{control}})] \times 100$ Where $V_o_{\text{inhibitor}}$ is the rate in the presence of the inhibitor and V_o_{control} is the rate without the inhibitor.
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol 2: Determination of Kinetic Parameters (K_m and V_{max})

This protocol is used to determine the Michaelis-Menten constants for **Centa** with a specific β -lactamase.

1. Preparation of Reagents:

- Prepare assay buffer and enzyme working solution as described in Protocol 1.
- Prepare a serial dilution of the **Centa** stock solution in the assay buffer to cover a range of concentrations, typically from $0.1 \times K_m$ to $10 \times K_m$.

2. Assay Procedure:

- Add the assay buffer and a fixed amount of the enzyme working solution to multiple wells of a 96-well plate.
- Initiate the reactions by adding the different concentrations of **Centa** to the wells.
- Measure the initial reaction rates (V_0) at 405 nm as described in Protocol 1.

3. Data Analysis:

- Plot the initial reaction rates (V_0) against the corresponding **Centa** concentrations ($[S]$).
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_{max} values. $V_0 = (V_{max} \times [S]) / (K_m + [S])$
- Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk or Hanes-Woolf plot, for a graphical estimation of K_m and V_{max} .^[3]

Troubleshooting and Considerations

- **Substrate Instability:** Although **Centa** is more stable than some other substrates, its stability in aqueous solution should be checked, especially for long experiments. Prepare fresh solutions for each experiment.
- **Inner Filter Effect:** At high substrate or product concentrations, the absorbance may become non-linear due to the inner filter effect. Ensure that the total absorbance does not exceed the linear range of the spectrophotometer.

- Enzyme Concentration: The enzyme concentration should be in the range where the reaction rate is proportional to the enzyme concentration.
- Inhibitor Solubility: Poorly soluble inhibitors can lead to inaccurate results. Ensure that the test compounds are fully dissolved in the assay buffer.

By following these detailed protocols and considering the kinetic data provided, researchers can effectively utilize **Centa** to measure β -lactamase inhibition and advance the discovery of new antibiotic resistance breakers.

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